p-Menth-2-en-7-ol p-Menth-2-en-7-ol p-Menth-2-en-7-ol is a natural product found in Taxus canadensis with data available.
Brand Name: Vulcanchem
CAS No.: 72687-68-4
VCID: VC19358464
InChI: InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8-11H,4,6-7H2,1-2H3
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

p-Menth-2-en-7-ol

CAS No.: 72687-68-4

Cat. No.: VC19358464

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

p-Menth-2-en-7-ol - 72687-68-4

Specification

CAS No. 72687-68-4
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (4-propan-2-ylcyclohex-2-en-1-yl)methanol
Standard InChI InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8-11H,4,6-7H2,1-2H3
Standard InChI Key JWRJGMUBDGIGRT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCC(C=C1)CO

Introduction

Chemical Structure and Stereochemistry

p-Menth-2-en-7-ol features a cyclohexene ring substituted with a hydroxymethyl group at position 7 and an isopropyl group at position 4. The double bond at position 2 introduces geometric isomerism, resulting in cis- and trans-diastereomers. Key structural and stereochemical details include:

Molecular Configuration

  • IUPAC Name: (4-Isopropyl-2-cyclohexen-1-yl)methanol .

  • Stereoisomers:

    • trans-p-Menth-2-en-7-ol: InChIKey JWRJGMUBDGIGRT-NXEZZACHSA-N .

    • cis-p-Menth-2-en-7-ol: InChIKey JWRJGMUBDGIGRT-VHSXEESVSA-N .

  • 3D Conformation: Computational models reveal chair-like cyclohexene conformations, with the isopropyl and hydroxymethyl groups occupying equatorial positions to minimize steric strain .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR data for the trans-isomer show resonances at δ 1.15–1.32 (m, 4H), 1.73 (s, 3H), and 4.72 (m, 1H), consistent with its stereochemistry .

  • Mass Spectrometry: A molecular ion peak at m/z 154.25 confirms the molecular formula .

Synthesis and Stereoselective Preparation

Chemoenzymatic Routes

A landmark synthesis by Kashiwagi et al. (2006) utilized enantiopure limonene as a starting material. (S)-Limonene was epoxidized and reduced using baker’s yeast (Saccharomyces cerevisiae) to yield (1S,4R)-p-menth-2-en-1-ol, a structurally related pheromone . This method achieved >99% enantiomeric excess (ee), demonstrating the utility of biocatalysis in terpene synthesis .

Table 1: Key Synthetic Pathways for p-Menth-2-en-7-ol

MethodStarting MaterialKey ReagentsYieldStereoselectivityReference
Biocatalytic Reduction(S)-LimoneneBaker’s yeast60–70%>99% ee
Epoxide AminolysisLimonene oxideMorpholine, LiOAc50%trans selectivity
Chemical ReductionLimonene derivativesNaBH4_4, LiAlH4_445–55%Moderate

Biological Significance and Ecological Roles

Aggregation Pheromone in Ambrosia Beetles

trans-p-Menth-2-en-7-ol (quercivorol) serves as the primary aggregation pheromone for Platypus quercivorus, a beetle responsible for mass mortality of oak trees in Japan. Field trials demonstrated that synthetic quercivorol attracts beetles to infected trees, facilitating the spread of the pathogenic fungus Raffaelea quercivora .

Plant Defense Mechanisms

In Taxus canadensis, p-Menth-2-en-7-ol is hypothesized to deter herbivores, though its exact ecological role remains under investigation .

Physicochemical Properties and Analytical Data

Gas Chromatography Retention Indices

Column TypePhaseRetention Index (RI)Reference
HP-5MSNon-polar1261.8
DB-5Non-polar1255.0

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